Indole-5-Carboxamide vs. Indole-2-Carboxamide Scaffolds: Differentiated Kinase Inhibition Potential Based on p38α MAPK Pharmacology
The 1H-indole-5-carboxamide core of CAS 2034384-22-8 is structurally congruent with the pharmacophore of SCIO-469 (talmapimod), a clinical-stage, ATP-competitive p38α MAPK inhibitor that demonstrated significant, dose-dependent tumor growth reduction in RPMI-8226 multiple myeloma xenografts [1]. In contrast, the regioisomeric indole-2-carboxamide scaffold has been predominantly associated with tubulin polymerization inhibition, as seen in indole-3-pyrazole-5-carboxamide hybrids with IC₅₀ values of 0.6–2.9 µM against hepatocellular carcinoma cell lines but with distinct colchicine-site binding modes [2]. These divergent pharmacologies confirm that the 5-carboxamide substitution of CAS 2034384-22-8 is a structural determinant for kinase-targeted screening, not interchangeable with 2-carboxamide analogs.
| Evidence Dimension | Primary biological target class associated with indole-carboxamide regioisomerism |
|---|---|
| Target Compound Data | Indole-5-carboxamide scaffold (CAS 2034384-22-8 core) linked to ATP-competitive p38α MAPK inhibition (SCIO-469: in vivo tumor growth inhibition in RPMI-8226 xenografts, dose-dependent at 10–30 mg/kg) [1] |
| Comparator Or Baseline | Indole-2-carboxamide regioisomer (CAS 2034385-03-8) associated with tubulin polymerization inhibition (IC₅₀ = 19 µM for compound 18 in J Mol Struct 2023) [2] |
| Quantified Difference | Regioisomeric switch from 5-carboxamide to 2-carboxamide redirects primary target class from MAP kinase to tubulin; quantitative cross-target comparison not performed (class-level inferential evidence) |
| Conditions | SCIO-469: in vivo mouse xenograft model (RPMI-8226 cells); indole-3-pyrazole-5-carboxamide 18: in vitro tubulin polymerization assay, Huh7/Mahlavu cell lines |
Why This Matters
For researchers screening kinase targets, the 5-carboxamide isomer is the relevant chemotype; procuring a 2-carboxamide analog will direct the screen toward tubulin biology, invalidating the experimental hypothesis.
- [1] Tzeng SR, et al. p38α-Selective MAP Kinase Inhibitor Reduces Tumor Growth in Mouse Xenograft Models of Multiple Myeloma. Anticancer Res. 2005;25(3B):2061-2068. PMID: 16158947. View Source
- [2] Hassan AS, Morsy NM, Aboulthana WM, Ragab A. Novel indole-pyrazole hybrids as potential tubulin-targeting agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. J Mol Struct. 2023;1285:135477. doi:10.1016/j.molstruc.2023.135477 View Source
